2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrrolidine ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidine-2-carboxylic acid and 4-(trifluoromethyl)benzyl chloride.
Nucleophilic Substitution: The ®-pyrrolidine-2-carboxylic acid is reacted with 4-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution, where the carboxylate anion attacks the benzyl chloride, forming the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid.
Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Chiral Building Block: The compound serves as a chiral building block in the synthesis of complex molecules, particularly in asymmetric synthesis.
Ligand Design: It is used in the design of ligands for asymmetric catalysis, enhancing the enantioselectivity of catalytic reactions.
Biology
Enzyme Inhibition: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It is used in research to study receptor-ligand interactions, providing insights into the binding affinities and mechanisms of action.
Medicine
Drug Development: The compound is explored as a lead compound in drug development, particularly for its potential therapeutic effects in treating neurological disorders.
Pharmacokinetics: It is used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion in biological systems.
Industry
Material Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agriculture: It is investigated for its potential use in agrochemicals, particularly as a herbicide or pesticide.
Mechanism of Action
The mechanism of action of ®-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride: The enantiomer of the compound, differing in its chiral configuration.
2-(4-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid: The free acid form without the hydrochloride salt.
2-(4-(Trifluoromethyl)benzyl)pyrrolidine: A structurally similar compound lacking the carboxylic acid group.
Uniqueness
Chirality: The ®-enantiomer exhibits unique chiral properties, making it valuable in asymmetric synthesis and chiral recognition studies.
Trifluoromethyl Group: The presence of the trifluoromethyl group enhances its chemical stability, lipophilicity, and binding affinity towards molecular targets.
Hydrochloride Salt: The hydrochloride salt form improves its solubility in aqueous solutions, facilitating its use in various applications.
Properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-9(3-5-10)8-12(11(18)19)6-1-7-17-12;/h2-5,17H,1,6-8H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTXKRXWSYGYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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